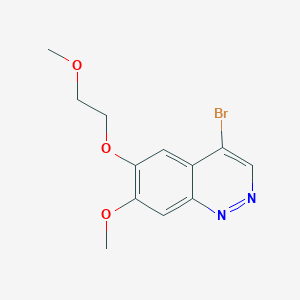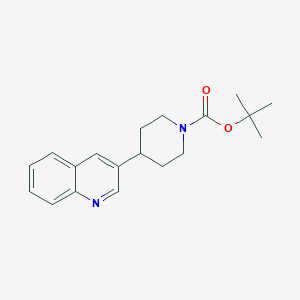
tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by its unique structure, which includes a quinoline moiety attached to a piperidine ring, further protected by a tert-butyl group. This compound is often utilized as an intermediate in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group is introduced via nucleophilic substitution reactions, where a quinoline derivative reacts with the piperidine intermediate.
Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Chemical Reactions Analysis
tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the piperidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate: This compound has a similar structure but includes a dihydroquinoline moiety, which may result in different reactivity and biological activity.
tert-Butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 4-quinolin-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-10-8-14(9-11-21)16-12-15-6-4-5-7-17(15)20-13-16/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
FZCOZNUQCMZIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


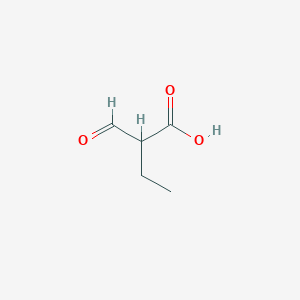
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
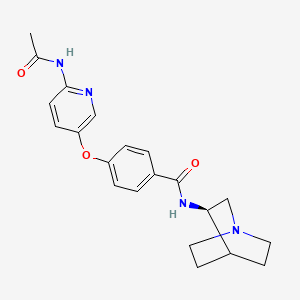
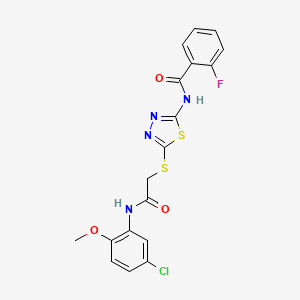
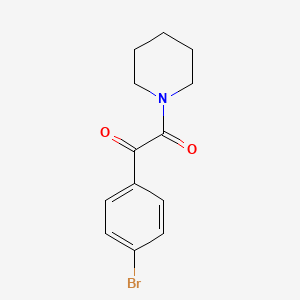
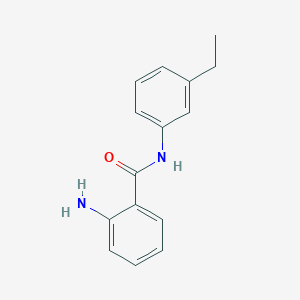
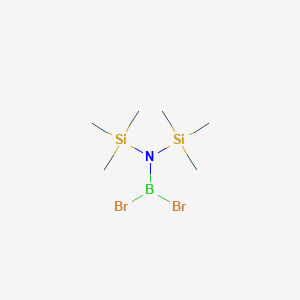

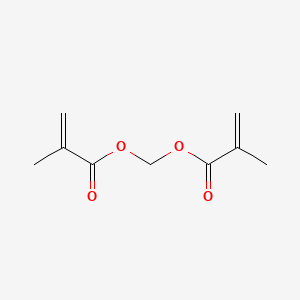
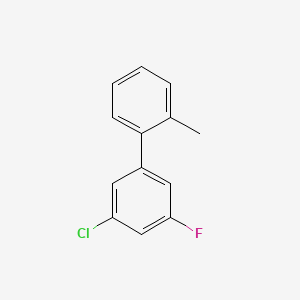

![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
